2-Naphthoxyacetic acid

Catalog No.
S582586
CAS No.
120-23-0
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthoxyacetic acid

CAS Number

120-23-0

Product Name

2-Naphthoxyacetic acid

IUPAC Name

2-naphthalen-2-yloxyacetic acid

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14)

InChI Key

RZCJYMOBWVJQGV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O

Synonyms

(2-naphthyloxy)acetic acid, 2-naphthoxyacetic acid, beta-naphthoxyacetic acid

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O

Fruit Set and Thinning:

One key area of research investigates 2-NOA's role in fruit set and thinning. It can promote fruit development by stimulating cell division and flower initiation in various fruit crops like apples, tomatoes, grapes, and strawberries []. However, at higher concentrations, 2-NOA can also induce fruit thinning, a technique used to regulate fruit yield and size [].

Somatic Embryogenesis:

Somatic embryogenesis is a process where embryos are formed from vegetative plant cells. Research explores the potential of 2-NOA to induce somatic embryogenesis in various plant species. Studies have shown that 2-NOA, along with other plant growth regulators, can stimulate the formation of somatic embryos in grapevines, offering potential applications in clonal propagation and genetic engineering [].

Seed Germination and Early Flowering:

Scientific research also examines the impact of 2-NOA on seed germination and flowering. Studies suggest that 2-NOA can promote seed germination and accelerate flowering in certain plant species, such as tomatoes. This research holds potential for improving crop yield and efficiency in agricultural practices.

Additional Research Areas:

Beyond the aforementioned applications, ongoing research continues to explore the diverse effects of 2-NOA in various plant science fields. Some areas of investigation include:

  • Root development: Research examines the potential of 2-NOA to stimulate root growth and improve plant establishment.
  • Stress tolerance: Studies investigate the role of 2-NOA in enhancing plant resilience against environmental stresses like drought and salinity.
  • Herbicide interactions: Research explores potential interactions between 2-NOA and herbicides to improve weed control and crop safety.

2-Naphthoxyacetic acid is an aromatic compound that belongs to the class of naphthalene derivatives. Its molecular formula is C₁₂H₁₀O₃, with a molecular weight of approximately 202.206 g/mol. This compound is recognized for its structural features, including a naphthalene ring substituted with an acetic acid moiety. It is also known by various names, including beta-naphthoxyacetic acid and 2-naphthyloxyacetic acid .

This compound is primarily utilized as a plant growth regulator and is noted for its role in promoting fruit set and enhancing growth in various plant species. It exhibits moderate solubility in water and is classified as a non-volatile substance, which makes it suitable for agricultural applications .

2-NOXA's mechanism of action in plants is still under investigation. It's believed to mimic natural auxin by binding to auxin receptors and influencing gene expression related to cell division, elongation, and fruit development [].

Typical of carboxylic acids and ethers:

  • Esterification: It can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield naphthalene derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Additionally, it can participate in nucleophilic substitution reactions due to the presence of the ether functional group .

The synthesis of 2-naphthoxyacetic acid typically involves several steps:

  • Alkali Reaction: Naphthol is reacted with an aqueous solution of alkali.
  • Dehydration: The dehydrated product undergoes reflux.
  • Ester Formation: Methyl chloroacetate is added dropwise to form methyl naphthoxyacetate.
  • Hydrolysis: The ester is hydrolyzed in the presence of a catalyst to yield 2-naphthoxyacetic acid.

Optimizing reaction conditions such as pressure (0.2-0.8 MPa) and temperature (120-200°C) can significantly improve yields during synthesis .

The primary applications of 2-naphthoxyacetic acid include:

  • Agriculture: Used as a plant growth regulator to enhance fruit set and promote vegetative growth.
  • Research: Employed in studies investigating plant hormone interactions and mechanisms.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity .

Studies on the interactions of 2-naphthoxyacetic acid with other biological molecules reveal its potential synergistic effects when combined with other plant hormones. For instance, its interaction with gibberellins has shown enhanced growth responses in certain plant species. Additionally, research indicates that it may modulate signaling pathways involved in stress responses in plants .

Several compounds share structural or functional similarities with 2-naphthoxyacetic acid. Below are some notable examples:

Compound NameStructure TypeKey Features
Indole-3-acetic acidAuxinWidely studied plant hormone; promotes root growth.
1-Naphthoxyacetic acidNaphthalene derivativeSimilar structure; used as a herbicide.
Phenylacetic acidAromatic carboxylic acidCommonly used as a growth regulator; promotes flowering.
4-Chloroindole-3-acetic acidSynthetic auxinPotent plant growth regulator; used in agricultural practices.

Uniqueness of 2-Naphthoxyacetic Acid

What distinguishes 2-naphthoxyacetic acid from these similar compounds is its specific efficacy in promoting fruit set and its moderate solubility profile, which influences its application strategies in agriculture. Its unique mechanism of action as an auxin allows for targeted use in various horticultural practices without significant environmental persistence concerns .

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.062994177 g/mol

Monoisotopic Mass

202.062994177 g/mol

Heavy Atom Count

15

LogP

2.53 (LogP)

Melting Point

156 °C

UNII

717GVR334R

GHS Hazard Statements

Aggregated GHS information provided by 205 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-23-0

Wikipedia

(2-naphthyloxy)acetic acid

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

Acetic acid, 2-(2-naphthalenyloxy)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types